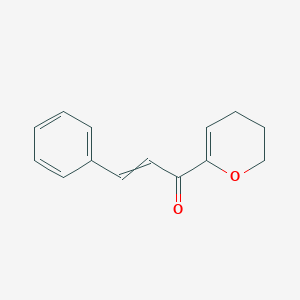![molecular formula C35H46OSn B12589360 4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one CAS No. 648424-96-8](/img/structure/B12589360.png)
4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one is a chemical compound with the molecular formula C34H44OSn It is a derivative of 3-buten-2-one, where the hydrogen atoms at the 4-position are replaced by a tris(2-methyl-2-phenylpropyl)stannyl group
Preparation Methods
The synthesis of 4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one typically involves the reaction of 3-buten-2-one with tris(2-methyl-2-phenylpropyl)stannane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .
Chemical Reactions Analysis
4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding stannyl ketone.
Reduction: Reduction reactions can convert the compound into the corresponding stannyl alcohol.
Substitution: The stannyl group can be substituted with other functional groups using reagents such as halogens or organolithium compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The stannyl group can form strong bonds with various substrates, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis. Additionally, its potential biological activity is attributed to its ability to interact with cellular components and disrupt normal cellular processes .
Comparison with Similar Compounds
4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one can be compared with other similar compounds, such as:
4-[Tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one: This compound has a similar structure but differs in the length of the carbon chain.
4-[Tris(2-methyl-2-phenylpropyl)stannyl]hex-3-en-2-one: This compound has a longer carbon chain compared to this compound.
The uniqueness of this compound lies in its specific stannyl group and the position of the double bond, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
648424-96-8 |
|---|---|
Molecular Formula |
C35H46OSn |
Molecular Weight |
601.4 g/mol |
IUPAC Name |
4-tris(2-methyl-2-phenylpropyl)stannylpent-3-en-2-one |
InChI |
InChI=1S/3C10H13.C5H7O.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;1-3-4-5(2)6;/h3*4-8H,1H2,2-3H3;4H,1-2H3; |
InChI Key |
SZCGNJILCPCVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol](/img/structure/B12589287.png)
![1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene](/img/structure/B12589290.png)
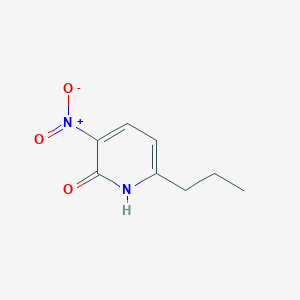
![2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12589296.png)
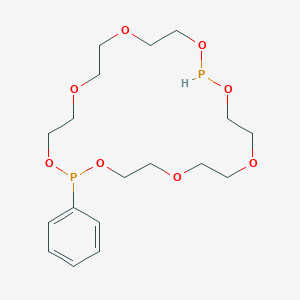
![[1,3]Dioxepino[5,6-c]pyridin-9-ol, 6-fluoro-1,5-dihydro-3,3,8-trimethyl-](/img/structure/B12589314.png)
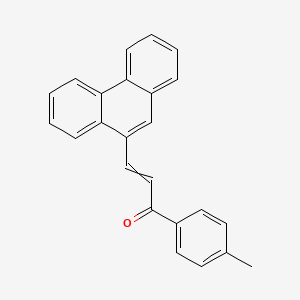

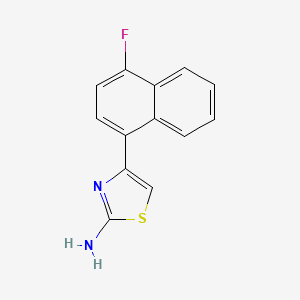
![Benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]-](/img/structure/B12589346.png)
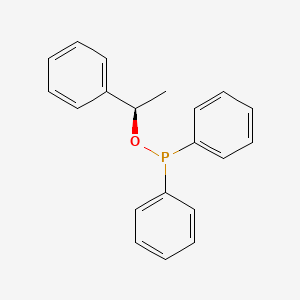
![1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one](/img/structure/B12589368.png)
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-chloro-N-propylbenzamide](/img/structure/B12589370.png)
